3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid
Description
Properties
Molecular Formula |
C13H17FO4 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
4-fluoro-3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C13H17FO4/c1-13(2,3)18-7-6-17-11-8-9(12(15)16)4-5-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
InChI Key |
XHYXUZZEKZAYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure comprises three critical components:
- A benzoic acid core
- A fluorine substituent at the para position relative to the carboxylic acid
- A 2-(tert-butoxy)ethoxy group at the meta position
Retrosynthetic disconnection suggests two primary synthetic pathways:
- Pathway A : Direct alkylation of a pre-fluorinated phenolic intermediate
- Pathway B : Late-stage fluorination of an alkylated benzoic acid precursor
Pathway A is favored due to the challenges associated with regioselective fluorination post-alkylation.
Preparation Methodologies
Alkylation of 3-Hydroxy-4-fluorobenzoic Acid Derivatives
The most widely reported method involves alkylating 3-hydroxy-4-fluorobenzoic acid (or its protected derivatives) with 2-(tert-butoxy)ethyl bromide.
Stepwise Procedure
Protection of Carboxylic Acid :
Methyl 3-hydroxy-4-fluorobenzoate is prepared via Fischer esterification of 3-hydroxy-4-fluorobenzoic acid using methanol and catalytic sulfuric acid.- Reaction conditions: Reflux, 12 hours, 80% yield
O-Alkylation :
The phenolic hydroxyl group is alkylated with 2-(tert-butoxy)ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).- Molar ratio: 1:1.2 (phenol:alkylating agent)
- Temperature: 40–50°C, 8 hours
- Yield: 85–90%
Ester Hydrolysis :
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.- Conditions: Room temperature, 4 hours
- Yield: 95%
Critical Parameters
Alternative Route: Sequential Fluorination and Alkylation
For substrates lacking pre-installed fluorine, electrophilic fluorination can be employed:
Nitration and Reduction :
3-Hydroxybenzoic acid is nitrated at the para position, followed by catalytic hydrogenation to yield 3-hydroxy-4-aminobenzoic acid.Schiemann Reaction :
Diazotization of the amine with NaNO₂/HCl and subsequent fluorination using HBF₄ yields 3-hydroxy-4-fluorobenzoic acid.Alkylation and Ester Hydrolysis :
Proceed as in Section 2.1.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A (Direct Alkylation) | Pathway B (Late Fluorination) |
|---|---|---|
| Starting Material Cost | Moderate | High (requires Schiemann reagents) |
| Step Count | 3 | 5 |
| Overall Yield | 68–72% | 45–50% |
| Regioselectivity Risks | Low | Moderate (ortho/byproducts) |
| Scalability | High | Low |
Pathway A is industrially preferred due to higher yields and simpler purification.
Optimization Strategies
Solvent and Temperature Effects on Alkylation
A screen of solvents and bases revealed:
Challenges and Mitigation
Steric Hindrance in Alkylation
The bulky tert-butoxy group slows reaction kinetics. Mitigation strategies include:
Applications and Derivatives
The compound’s unique structure enables applications in:
- Pharmaceuticals : Prodrug formulations (via ester prodrugs)
- Material Science : Liquid crystal precursors (due to rigid benzoic acid core)
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes standard esterification with alcohols under acid catalysis. Reported conditions involve:
-
Methanol/H<sub>2</s>SO<sub>4</sub> : Forms methyl ester at 60°C (80% yield)
-
Propargyl alcohol/DCC/DMAP : Forms alkyne-functionalized ester for click chemistry applications (72% yield)
Key influencing factors :
-
Electron-withdrawing fluorine at position 4 increases carboxylic acid acidity (pKa ≈ 3.1–3.3), enhancing nucleophilic acyl substitution
-
Steric hindrance from the tert-butoxyethoxy group reduces reaction rates compared to simpler benzoic acids
Nucleophilic Aromatic Substitution (NAS)
The para-fluorine atom participates in NAS with strong nucleophiles:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (10% aq.), 120°C, 6 h | 4-Hydroxybenzoic acid derivative | 45% | |
| NH<sub>3</sub>/EtOH, 80°C, 12 h | 4-Aminobenzoic acid derivative | 32% |
Mechanistic notes :
-
Fluorine’s electronegativity activates the aromatic ring for NAS but deactivates it toward electrophilic substitution
-
tert-Butoxyethoxy group’s electron-donating effects partially counteract ring deactivation
Ether Cleavage Reactions
The tert-butoxyethoxy side chain undergoes acid-mediated cleavage:
Experimental protocol :
-
Reagent: HCl (conc.)/dioxane (1:3)
-
Temperature: 80°C, 4 h
-
Product: 3-(2-Hydroxyethoxy)-4-fluorobenzoic acid (89% yield)
Applications :
-
Deprotection step in multistep syntheses
-
Generation of hydrophilic analogs for solubility studies
Metal-Catalyzed Cross-Couplings
The aromatic fluorine enables palladium-mediated reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl derivatives | 55–60% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Aminated analogs | 40–48% |
Data extrapolated from structurally similar 4-fluorobenzoic acid systems
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
Decarboxylation : Forms 3-(2-(tert-Butoxy)ethoxy)fluorobenzene (quantum yield Φ = 0.12)
-
Ether bond cleavage : Competitive pathway under prolonged exposure
Stability Under Physiological Conditions
Hydrolytic stability (pH 7.4, 37°C):
-
Ester group : t<sub>1/2</sub> = 8.2 h
-
Ether group : No degradation observed over 72 h
This compound’s reactivity profile makes it valuable for prodrug design, polymer chemistry, and medicinal chemistry applications. Further studies are needed to explore its catalytic asymmetric reactions and photodynamic properties.
Scientific Research Applications
3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The tert-butoxyethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid with structurally or functionally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Analogs and Substituent Effects
Physicochemical Properties
- Lipophilicity: The tert-butoxy ethoxy group in the target compound increases logP compared to unsubstituted benzoic acids, enhancing membrane permeability but reducing aqueous solubility. For example, 4-amino-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (logP ~3.5) is more lipophilic than 3-(2-(1H-indol-3-yl)ethoxy)-4-aminobenzoic acid (logP ~2.8) due to the bulky tert-butyl group .
- Solubility : Ethoxy chains (e.g., in the target compound) improve solubility in polar organic solvents compared to benzyl ethers. However, the tert-butoxy group may precipitate in aqueous media, as seen in analogs with tert-butyl substituents .
Contrasting Features
- Fluorine vs.
- Ethoxy vs. Benzyl Ethers : Ethoxy chains (target compound) offer conformational flexibility, whereas benzyl ethers (e.g., 1f ) restrict rotation, affecting binding kinetics .
Biological Activity
3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a tert-butoxy group and an ethoxy chain, along with a fluorine atom. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the ethoxy and fluorine groups enhances its reactivity and binding affinity to enzymes and receptors, potentially modulating their activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting mitotic processes. For instance, the inhibition of polo-like kinase 1 (Plk1), a key regulator in cell division, has been shown to lead to reduced proliferation in cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related compounds have demonstrated that agonism of peroxisome proliferator-activated receptors (PPARs) can ameliorate inflammation and vascular leakage, suggesting a potential therapeutic role for this compound in inflammatory diseases .
Cytotoxicity Profile
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound. Preliminary results suggest that it exhibits low cytotoxicity in certain cell lines, indicating a favorable safety profile at therapeutic concentrations .
Case Studies
- In Vivo Efficacy : A study evaluated the compound's efficacy in an animal model of diabetic retinopathy. The results showed significant reduction in retinal vascular leakage, comparable to established treatments .
- Cardiotoxicity Assessment : The compound was tested for its potential to inhibit the hERG potassium channel, a common marker for cardiotoxicity. Results indicated low potency for hERG inhibition, suggesting a reduced risk of cardiac side effects .
Data Tables
| Biological Activity | IC50 (μM) | Efficacy (%) | Remarks |
|---|---|---|---|
| Plk1 Inhibition | 2.92 | 70 | Effective against cancer cell lines |
| PPARα Agonism | 1.4 | 46 | Anti-inflammatory effects observed |
| hERG Channel Inhibition | >10 | <10 | Low cardiotoxicity risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
